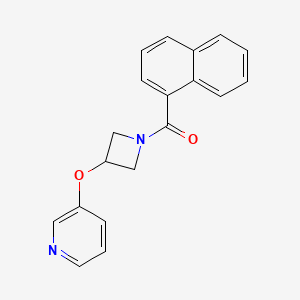

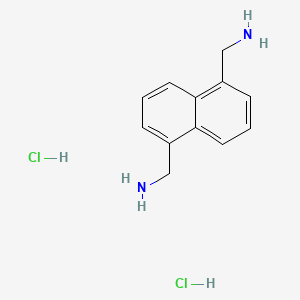

![molecular formula C20H20N2O5 B2874018 N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide CAS No. 2309804-46-2](/img/structure/B2874018.png)

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

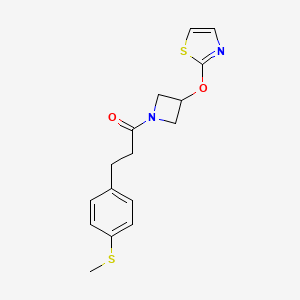

“N-[2,2-bis(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide” is a complex organic compound. It contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The compound also includes an ethanediamide group, which is a type of amide. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine .

Synthesis Analysis

The synthesis of such compounds often involves the use of microwave-assisted conditions . In a study, ester and amide derivatives containing furan rings were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[2,2-bis(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide” likely involve the formation of amide bonds. This typically occurs through a condensation reaction, where a molecule of water is eliminated . The specific reactions would depend on the exact synthetic route used.Aplicaciones Científicas De Investigación

Enzymatic Synthesis of Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a compound structurally related to N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide, has been utilized in the enzymatic synthesis of novel biobased furan polyesters. These polyesters are synthesized using various diacid ethyl esters and Candida antarctica Lipase B (CALB), highlighting the potential for producing sustainable and biodegradable materials from furanic compounds (Jiang et al., 2014).

Electrochromic Conducting Polymers

Bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, related in structure to the target compound, have been synthesized and characterized for their use in electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, indicating their potential applications in electrochromic devices and energy storage (Sotzing et al., 1996).

Catalytic Reduction of Biomass-Derived Furanic Compounds

Research on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF), compounds similar to the target molecule, with hydrogen over heterogeneous catalysts has been conducted. This process facilitates the conversion of these oxygen-rich compounds into valuable chemicals, showcasing the importance of furanic compounds in biorefinery applications (Nakagawa et al., 2013).

Synthesis of Highly Fluorescent and Water Soluble Perylene Bisimide

A new highly water-soluble perylene bisimide derivative, synthesized from compounds structurally similar to the target compound, has been designed. This compound is highly fluorescent with good solubility in water and other polar solvents, demonstrating potential applications in bioimaging and sensors (Boobalan et al., 2012).

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-2-25-15-9-7-14(8-10-15)22-20(24)19(23)21-13-16(17-5-3-11-26-17)18-6-4-12-27-18/h3-12,16H,2,13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLJTXLTBMCZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

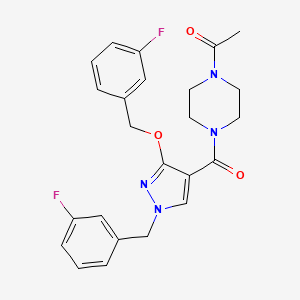

![N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2873937.png)

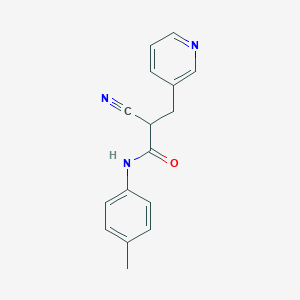

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2873938.png)

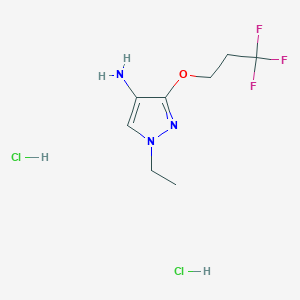

![1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2873941.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2873949.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)